An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and its derivatives into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with other functionalities, such as bromine atoms and methoxy groups on an aromatic ring, the resulting compounds become highly valuable and versatile building blocks for the synthesis of novel therapeutic agents and complex organic molecules. This guide provides a comprehensive technical overview of the physicochemical properties of 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene, a compound of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer in peer-reviewed literature, this guide integrates known data, computational predictions, and expert analysis based on analogous structures to provide a robust profile for researchers.
Chemical Identity and Structure
1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound with a unique arrangement of functional groups that dictates its chemical behavior and potential applications.
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IUPAC Name: 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene
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CAS Number: 2383345-61-5
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Molecular Formula: C₈H₅Br₂F₃O
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Molecular Weight: 333.93 g/mol
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Canonical SMILES: COC1=CC(=C(C(=C1)Br)Br)C(F)(F)F
The structure of 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene is depicted below:
Caption: Proposed synthetic pathway for 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene.
Hypothetical Synthesis Protocol:
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Diazotization and Hydrolysis: Starting from 3-Methoxy-5-(trifluoromethyl)aniline, a diazotization reaction using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures would form the corresponding diazonium salt. Subsequent heating of the aqueous solution would hydrolyze the diazonium salt to yield 3-Methoxy-5-(trifluoromethyl)phenol.
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Bromination: The resulting phenol would then be subjected to electrophilic aromatic bromination. The hydroxyl group is a strong activating and ortho-, para-directing group. The trifluoromethyl group is a deactivating, meta-directing group. Given the positions of these groups, the two available ortho positions to the hydroxyl group are the most likely sites for bromination. Using bromine in the presence of a Lewis acid catalyst like iron(III) bromide would likely lead to the desired 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene.
Reactivity Insights:
The reactivity of the aromatic ring is influenced by the competing electronic effects of its substituents. The methoxy group is strongly activating and ortho-, para-directing, while the trifluoromethyl group and the bromine atoms are deactivating. This electronic profile makes further electrophilic substitution on the ring challenging. The compound could, however, be a valuable substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br positions to introduce further molecular complexity.
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, its structure suggests significant potential as a scaffold or intermediate in drug discovery.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The dibromo functionality allows for the introduction of different groups through selective cross-coupling, enabling the exploration of structure-activity relationships.
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CNS-Targeted Agents: The high lipophilicity imparted by the trifluoromethyl group and bromine atoms could facilitate penetration of the blood-brain barrier, making this scaffold interesting for central nervous system targets. [2]* Metabolic Blocking: The trifluoromethyl group is known to block metabolic oxidation at adjacent positions, which can improve the pharmacokinetic profile of a drug candidate. [1]
Safety and Handling
No specific safety data sheet is available for 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene. However, based on data for structurally related compounds, the following precautions are advised:
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General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. The long-term toxicological properties have not been evaluated.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene is a specialized chemical entity with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. While direct experimental data on its physicochemical properties are scarce, a comprehensive profile can be constructed through computational modeling and comparison with analogous structures. Its key features—high lipophilicity, potential for metabolic stability, and multiple sites for further functionalization—make it a valuable tool for researchers aiming to develop complex molecules with tailored biological activities. As with any novel chemical, it should be handled with appropriate care and its properties further investigated experimentally to fully realize its potential.
References
- Supporting Information for an unspecified article.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a highly cited review on the topic, the provided search results contain documents that reference these principles, such as the PMC article on the role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry]
